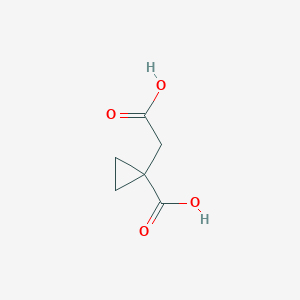

1-(Carboxymethyl)cyclopropanecarboxylic acid

Description

Significance of Cyclopropane (B1198618) Motifs in Chemical Science and Organic Synthesis

The cyclopropane ring, the smallest all-carbon ring, is a significant structural motif in chemical science. rsc.org Its presence in numerous natural products, including terpenoids, alkaloids, steroids, and fatty acids, highlights its importance. rsc.orgrsc.org The unique structural and chemical properties of the cyclopropane group have garnered widespread interest in synthetic and pharmaceutical chemistry, as well as chemical biology. rsc.org Due to the strain in the three-membered ring, cyclopropane derivatives serve as crucial building blocks in organic synthesis, offering pathways to more complex molecular architectures. nih.govnih.gov

In medicinal chemistry, the cyclopropane motif is highly valued; it is the tenth most frequently found ring system in small-molecule drugs. nih.gov Its rigid, three-dimensional structure and electronic properties, which are intermediate between those of an alkene and a gem-dimethyl group, make it a valuable component in drug design. nih.gov Natural and synthetic compounds containing cyclopropane rings exhibit a broad spectrum of biological activities, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, and antiviral properties. unl.pt The incorporation of cyclopropane rings into drug candidates can enhance metabolic stability and biological activity. ketonepharma.com

Contextualizing 1-(Carboxymethyl)cyclopropanecarboxylic Acid within Dicarboxylic Cyclopropane Systems and their Derivatives

This compound is a dicarboxylic acid derivative of cyclopropane. Dicarboxylic cyclopropane systems are a class of compounds that have demonstrated utility as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. ganeshremedies.com For instance, a related compound, Cyclopropane-1,1-dicarboxylic acid, serves as a pharmaceutical intermediate and is used in the synthesis of new heterocyclic derivatives containing thiadiazole and 1,2,4-triazole (B32235) moieties. ganeshremedies.comsigmaaldrich.com

This compound, with its two carboxylic acid groups attached to the same carbon of the cyclopropane ring via a methylene (B1212753) spacer for one of them, presents a unique structural framework. This arrangement of functional groups offers potential for various chemical transformations and applications as a versatile small molecule scaffold. biosynth.com

Below is a table detailing the chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | 1-(carboxymethyl)cyclopropane-1-carboxylic acid |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.12 g/mol nih.gov |

| CAS Number | 33229-04-8 biosynth.com |

| Melting Point | 212 °C biosynth.com |

| InChI Key | TYHRCGALWHXYOO-UHFFFAOYSA-N sigmaaldrich.com |

This data is compiled from multiple sources for accuracy. biosynth.comnih.govsigmaaldrich.com

Overview of Current Academic Research Trajectories for Cyclopropane Carboxylic Acid Derivatives

Current academic and industrial research on cyclopropane carboxylic acid derivatives is focused on several key areas, primarily driven by their utility in organic synthesis and medicinal chemistry.

One major research trajectory involves the development of novel synthetic methodologies to access functionalized cyclopropanes. nih.gov This includes photoredox-catalyzed decarboxylative radical addition-polar cyclization cascades to create these structures from readily available carboxylic acids. nih.gov The synthesis of cyclopropanecarboxylic acid and its esters, such as Methyl Cyclopropane Carboxylate, continues to be refined, as these compounds are valuable intermediates and building blocks for more complex molecules, including pharmaceuticals and agrochemicals. ketonepharma.comorgsyn.org

Another significant area of research is the application of these derivatives in drug discovery. Cyclopropane carboxylic acids are being incorporated into molecules designed as potent inhibitors for various biological targets. For example, they have been used as reagents in the synthesis of potent PARP-1 inhibitors and selective PI4KIIIb inhibitors, the latter showing potential for inhibiting HCV replication. chemicalbook.com Furthermore, research is exploring their use in creating diverse libraries of cyclopropane-containing compounds with desirable physicochemical properties for medicinal chemistry applications. nih.gov The development of cyclopropane derivatives for the treatment of respiratory and inflammatory diseases is also an active field of investigation. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-(carboxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-4(8)3-6(1-2-6)5(9)10/h1-3H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHRCGALWHXYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Reactivity of 1 Carboxymethyl Cyclopropanecarboxylic Acid Systems

Strain-Induced Reactivity and Ring-Opening Characteristics of the Cyclopropane (B1198618) Moiety

The cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain, estimated to be around 27-28 kcal/mol. masterorganicchemistry.comwikipedia.org The internal C-C-C bond angles of approximately 60° deviate substantially from the ideal tetrahedral angle of 109.5°, leading to inefficient orbital overlap and weakened "bent" carbon-carbon bonds. masterorganicchemistry.com This inherent strain is a primary thermodynamic driving force for reactions that lead to the opening of the three-membered ring, resulting in the formation of more stable, less-strained acyclic or larger cyclic systems. organicreactions.orgresearchgate.net

The presence of substituent groups, such as the two carboxylic acid functions in 1-(carboxymethyl)cyclopropanecarboxylic acid (also known as cyclopropane-1,1-dicarboxylic acid), plays a crucial role in activating the ring towards cleavage. These electron-accepting groups can polarize the adjacent C-C bonds, facilitating nucleophilic or electrophilic attack that initiates the ring-opening process. researchgate.netnih.gov In what are termed "donor-acceptor" (D-A) cyclopropanes, the synergistic effect of vicinal electron-donating and electron-accepting groups significantly lowers the energy barrier for ring rupture by stabilizing charge separation in the transition state. mdpi.comresearchgate.net This activation makes the cyclopropane susceptible to a wide array of transformations under milder conditions than unsubstituted cyclopropanes. mdpi.com Ring-opening can be initiated thermally, photochemically, or through catalysis by acids, bases, or transition metals, each often leading to distinct reaction pathways and products. organicreactions.orgresearchgate.netwikipedia.org

Elucidation of Reaction Pathways and Kinetics for Cyclopropane Carboxylic Acids

The reactions of cyclopropane carboxylic acids, particularly those with activating groups like a second carboxyl or a carbonyl function, can proceed through various intricate pathways. The specific mechanism is often dependent on the reaction conditions and the substitution pattern of the cyclopropane ring.

Concerted and Stepwise Decarboxylative Rearrangements (e.g., to Dihydrofurans)

A characteristic reaction of α-(carbonyl)cyclopropane carboxylic acids is their thermal or catalyzed decarboxylative rearrangement to form 2,3- or 4,5-dihydrofurans. arkat-usa.org This transformation is a specific example of the Cloke-Wilson rearrangement. organicreactions.orgnih.gov The mechanism of this reaction has been a subject of detailed study, with evidence pointing towards both concerted and stepwise pathways.

In a proposed stepwise mechanism, the reaction is initiated by the ring-opening of the cyclopropane moiety to form an α-allyl-β-keto acid intermediate. arkat-usa.org This initial step is facilitated by the presence of the two carbonyl groups which stabilize the resulting intermediates. Subsequently, this intermediate undergoes decarboxylation and cyclization to yield the dihydrofuran product. arkat-usa.org Kinetic studies on the decarboxylation of 1,1-cycloalkanedicarboxylic acids have provided insights into the energetics of such processes. acs.org

Alternatively, under certain conditions, particularly with specific catalysts, the rearrangement may proceed through a more concerted pathway where bond cleavage and bond formation occur in a synchronous or near-synchronous manner. The Cloke-Wilson rearrangement can be promoted under neutral conditions, avoiding the use of harsh acids or bases, via carbocation-initiated tandem intramolecular ring-opening/recyclization processes. organic-chemistry.org Computational studies, such as those using density functional theory (DFT), have been employed to model the transition states and intermediates, suggesting that the process can be stepwise, involving zwitterionic intermediates, especially in base-catalyzed variants like the DABCO-catalyzed Cloke-Wilson rearrangement. nih.govacs.org

The table below summarizes findings from a study on the thermal decarboxylative rearrangement of various α-(carbonyl) cyclopropane carboxylic acids.

| Entry | R Group | Product | Yield (%) |

| 1 | Phenyl | 2-Phenyl-4,5-dihydrofuran | 65 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4,5-dihydrofuran | 72 |

| 3 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-4,5-dihydrofuran | 58 |

| 4 | Cyclopropyl (B3062369) | 2-Cyclopropyl-4,5-dihydrofuran | 75 |

| Data derived from studies on thermal decarboxylation reactions. arkat-usa.org |

Radical and Ionic Intermediate Pathways in Cyclopropane Transformations

Beyond concerted or pericyclic-like pathways, the transformations of cyclopropane systems can also proceed through discrete radical or ionic intermediates. The choice between these pathways is heavily influenced by the reaction initiators, catalysts, and the electronic nature of the substituents on the cyclopropane ring.

Radical Pathways: Oxidative radical ring-opening/cyclization has emerged as a powerful strategy for functionalizing cyclopropanes. beilstein-journals.orgnih.gov These reactions are typically initiated by the generation of a radical species which then adds to a suitably activated cyclopropane. For instance, an acyl radical can add to a methylenecyclopropane (B1220202) (MCP), leading to a benzyl (B1604629) radical intermediate, which then undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov This alkyl radical can then participate in subsequent intra- or intermolecular reactions. Photoredox catalysis has proven particularly effective in generating the initial radicals under mild conditions, allowing for a cascade of reactions involving alkylation, ring-opening, and cyclization. nih.gov The formation of radical intermediates is a key feature in these transformations, leading to a diverse array of products. beilstein-journals.orgnih.gov

Ionic Pathways: Ionic intermediates are prevalent in many cyclopropane ring-opening reactions, especially those involving donor-acceptor systems. mdpi.com Lewis acids or Brønsted acids can activate the cyclopropane by coordinating to an acceptor group, facilitating the cleavage of the polarized C-C bond to generate a carbocationic intermediate. researchgate.net This carbocation can then be trapped by a nucleophile or undergo rearrangement.

Conversely, nucleophilic catalysis, for example with bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), can initiate ring-opening by attacking the cyclopropane ring. nih.gov This leads to the formation of a zwitterionic intermediate, which then undergoes further transformation, such as ring-closure to form a new heterocyclic system, as seen in the DABCO-catalyzed Cloke-Wilson rearrangement. nih.govacs.org The stability and subsequent reactivity of these ionic intermediates are central to the outcome of the reaction.

Structure-Reactivity Relationships and Electronic Effects of Substituents on Cyclopropane Systems

The reactivity of the cyclopropane ring is profoundly influenced by the electronic properties of its substituents. The interplay between electron-donating groups (D) and electron-accepting groups (A) gives rise to specific structure-reactivity relationships that can be harnessed for selective chemical transformations.

In donor-acceptor (D-A) cyclopropanes, the presence of a donor group (such as an aryl, vinyl, or cyclopropyl group) vicinal to an acceptor group (like an ester, nitrile, or ketone) creates a highly polarized C-C bond. mdpi.comresearchgate.netacs.org This "push-pull" electronic effect weakens the bond between the substituted carbons, making it the preferential site for cleavage. researchgate.netmdpi.com The reactivity of these systems can be finely tuned by modifying the electronic nature of the donor and acceptor groups.

Kinetic studies have quantitatively demonstrated this relationship. For example, in (3+2) cycloaddition reactions of D-A cyclopropanes, increasing the electron-donating ability of the donor substituent accelerates the reaction, while electron-withdrawing substituents on the donor group slow it down. nih.gov This trend correlates well with Hammett substituent parameters, providing a predictive framework for reactivity. nih.govnih.gov

The following table illustrates the effect of substituents on the relative rate of ring-opening in a model reaction.

| Donor Substituent (on Aryl Group) | Hammett Parameter (σp) | Relative Rate Constant (k_rel) |

| p-OCH₃ | -0.27 | 50 |

| p-CH₃ | -0.17 | 15 |

| H | 0.00 | 1 |

| p-Cl | +0.23 | 0.1 |

| p-NO₂ | +0.78 | 0.0015 |

| Data derived from kinetic studies of (3+2) cycloaddition reactions of donor-acceptor cyclopropanes. nih.gov |

This data clearly shows that electron-donating groups (negative σp) enhance the reaction rate, while electron-withdrawing groups (positive σp) retard it. This is consistent with a mechanism where positive charge develops at the donor-substituted carbon in the rate-determining step. The strategic placement of substituents is therefore a cornerstone of designing synthetic routes that leverage the unique reactivity of cyclopropane systems. scispace.com

Design and Synthesis of Advanced Derivatives and Structural Analogs of 1 Carboxymethyl Cyclopropanecarboxylic Acid

Incorporation into Conformationally Constrained Amino Acid Scaffolds

The unique structural properties of the cyclopropane (B1198618) ring make it an ideal component for creating rigid amino acid analogs. These constrained analogs are instrumental in studying peptide conformations and designing peptidomimetics with enhanced stability and receptor affinity. lifechemicals.com

1-(Carboxymethyl)cyclopropanecarboxylic acid is a derivative of cyclopropane-1,1-dicarboxylic acid, a common precursor for the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) and its analogs. researchgate.net ACC is a naturally occurring, non-proteinogenic amino acid that acts as the immediate precursor to the plant hormone ethylene (B1197577). wikipedia.orgnih.govtaylorandfrancis.comfrontiersin.org The synthesis of ACC derivatives from cyclopropane-1,1-dicarboxylic acid typically involves a Curtius, Hofmann, or Schmidt rearrangement of a mono-ester or mono-amide derivative.

A straightforward and widely used approach to obtaining the necessary cyclopropane-1,1-dicarboxylate precursor involves the cyclodialkylation of a dialkyl malonate with 1,2-dibromoethane. researchgate.net This method provides a scalable route to the core cyclopropane structure. researchgate.net

Table 1: Synthesis of ACC from Diethyl Malonate

| Step | Reagents and Conditions | Product |

| 1. Cyclopropanation | Diethyl malonate, 1,2-dibromoethane, base (e.g., NaH, K2CO3) | Diethyl cyclopropane-1,1-dicarboxylate |

| 2. Mono-hydrolysis | Diethyl cyclopropane-1,1-dicarboxylate, 1 equivalent of NaOH or KOH | Ethyl 1-(carboxy)cyclopropanecarboxylate |

| 3. Curtius Rearrangement | Ethyl 1-(carboxy)cyclopropanecarboxylate, diphenylphosphoryl azide (B81097) (DPPA), tert-butanol, heat; then acid hydrolysis | 1-Aminocyclopropane-1-carboxylic acid (ACC) |

The resulting ACC scaffold can be further functionalized to create a diverse range of analogs with potential applications in biochemistry and pharmacology.

Methanoamino acids, which are amino acids containing a cyclopropane ring, represent a class of conformationally restricted analogs. The synthesis of these compounds often utilizes cyclopropane dicarboxylic acid derivatives as key intermediates. For instance, derivatives of this compound can be envisioned as precursors to more complex methanoamino acid structures. The cyclopropane unit can be strategically introduced to lock the torsional angles of the amino acid backbone, providing valuable tools for studying protein-ligand interactions.

Synthetic routes towards 2,3-methanoamino acids often involve the cyclodialkylation of malonic acid derivatives or nucleophilic glycine (B1666218) equivalents. researchgate.net These methods provide access to the core cyclopropane structure, which can then be further elaborated to introduce the desired amino and carboxylic acid functionalities.

Synthesis of Aryl- and Heteroaryl-Substituted Cyclopropane Carboxylic Acid Analogs

The introduction of aryl and heteroaryl moieties onto the cyclopropane ring of this compound analogs can significantly influence their biological activity. These substituents can engage in various intermolecular interactions, such as pi-stacking and hydrogen bonding, with biological targets.

A general and efficient method for the synthesis of aryl- and heteroaryl-substituted cyclopropanes is the dirhodium tetracarboxylate-catalyzed cyclopropanation of vinyl arenes and vinyl heterocycles with aryl- or heteroaryldiazoacetates. nih.govrsc.org This reaction is highly diastereoselective, and by employing chiral catalysts or chiral auxiliaries, high levels of enantioselectivity can be achieved. nih.govrsc.org For instance, Rh2(R-p-Ph-TPCP)4 and Rh2(R-TPPTTL)4 have been identified as effective catalysts for meta- or para-substituted and ortho-substituted aryldiazoacetates, respectively. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Aryl-Substituted Cyclopropanes

| Aryldiazoacetate Substituent | Vinylarene | Catalyst | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| p-OCH3 | Styrene | Rh2(S-DOSP)4 | >98% | 98% |

| p-Cl | Styrene | Rh2(S-DOSP)4 | >98% | 97% |

| o-Cl | Styrene | Rh2(R-TPPTTL)4 | >98% | 92% |

Another approach involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade, which allows for the synthesis of cyclopropanes bearing phenyl and heteroaromatic groups from aliphatic carboxylic acids. nih.gov

Exploration of Poly-Substituted and Spirocyclic Cyclopropane Carboxylic Acid Derivatives

The synthesis of poly-substituted and spirocyclic derivatives of this compound opens up avenues to novel and complex molecular architectures. Poly-substituted cyclopropanes can present a variety of functional groups in a well-defined spatial arrangement, while spirocyclic systems introduce an additional layer of rigidity and three-dimensionality.

The synthesis of polysubstituted cyclopropanes can be achieved through various methods, including the Reformatsky reaction of 1-aryl-2,2-dibromobutan-1-ones with zinc and dialkyl arylmethylenemalonates to yield dialkyl 2-aroyl-3-phenyl-2-ethylcyclopropane-1,1-dicarboxylates. researchgate.net

Spirocyclic cyclopropanes can be synthesized through diastereoselective cyclopropanation reactions. For example, the reaction of methyl 2-(2-nitrophenyl)acrylate with ethyl (dimethylsulfuranylidene)acetate leads to the formation of a spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivative after reductive cyclization. uow.edu.au The synthesis of spiro-cyclopropanes has also been achieved through the photolysis of pyrazolines obtained from the cycloaddition of diazopropane (B8614946) with (E)-4-arylidene-pyrrolidine-2,3-dione derivatives. nih.gov

Stereochemical Implications in Derivative Design and Chirality Control

The stereochemistry of substituted cyclopropane derivatives is crucial for their biological activity. The rigid nature of the cyclopropane ring fixes the relative orientation of the substituents, and different stereoisomers can have vastly different pharmacological profiles. Therefore, the control of chirality is a critical aspect of the design and synthesis of advanced derivatives.

Asymmetric synthesis and chiral resolution are the two primary strategies for obtaining enantiomerically pure cyclopropane derivatives.

Asymmetric Synthesis: Enantioselective cyclopropanation reactions are a powerful tool for establishing the desired stereochemistry. This can be achieved through the use of chiral catalysts, such as engineered myoglobin variants or dirhodium tetracarboxylates, or by employing chiral auxiliaries. nih.govnih.gov For example, the use of (R)-pantolactone as a chiral auxiliary in the reaction of aryldiazoacetates with vinyl heterocycles provides high asymmetric induction. nih.gov A samarium-promoted cyclopropanation of unmasked (E)- or (Z)-α,β-unsaturated carboxylic acids has been shown to be completely stereospecific. organic-chemistry.org

Chiral Resolution: Classical resolution through the formation of diastereomeric salts with a chiral resolving agent is a common method for separating enantiomers of cyclopropane carboxylic acids. researchgate.netacs.org For instance, (S)-1-(1-naphthyl)ethylamine has been successfully used to resolve a pyrimidinyl trans-cyclopropane carboxylic acid. acs.org

Table 3: Methods for Chirality Control in Cyclopropane Synthesis

| Method | Approach | Key Features |

| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Rhodium, Copper) or biocatalysts (e.g., engineered enzymes). nih.govnih.gov | High enantioselectivity can be achieved with low catalyst loading. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to direct the stereochemical outcome of the reaction. nih.gov | The auxiliary is typically removed after the key stereocenter-forming step. |

| Chiral Resolution | Separation of a racemic mixture of enantiomers by forming diastereomeric salts with a chiral resolving agent. researchgate.netacs.org | A well-established and often scalable method. |

The choice of method depends on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

Computational and Theoretical Approaches in the Study of 1 Carboxymethyl Cyclopropanecarboxylic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Conformation

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 1-(Carboxymethyl)cyclopropanecarboxylic acid, these methods could theoretically provide insights into its electronic structure, detailing the distribution of electron density and identifying molecular orbitals. Such calculations would also be instrumental in determining the molecule's inherent stability and exploring its conformational landscape. By mapping the potential energy surface, researchers could identify the most stable geometric arrangements (conformers) of the molecule. However, specific studies applying QM methods like Density Functional Theory (DFT) or other ab initio calculations to determine these properties for this compound have not been found.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules. An MD simulation of this compound would model the motions of its atoms over time, providing a detailed picture of its flexibility and dynamic behavior. Furthermore, by including solvent molecules in the simulation, it would be possible to investigate how the compound interacts with its environment, a critical factor in understanding its behavior in a biological context. These simulations could reveal information about solvation shells, hydrogen bonding networks with the solvent, and the influence of the solvent on the compound's conformational preferences. Despite the power of this technique, there is no available research that has published findings from MD simulations specifically on this compound.

Molecular Docking for Predictive Ligand-Biomolecule Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to predict its binding mode and affinity within the active site of a target enzyme or receptor. This predictive capability is crucial in the early stages of drug discovery for identifying potential biological targets. The process involves computationally placing the ligand (this compound) into the binding site of a biomolecule and scoring the different poses based on their steric and energetic complementarity. There are, however, no published studies that detail the use of molecular docking to investigate the interactions of this compound with any specific biomolecule.

In Silico Screening and Rational Design of Analogs for Specific Research Purposes

In silico screening involves the use of computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. While not directly applicable to a single compound, the structural backbone of this compound could serve as a starting point for such a screening campaign. Following this, rational design principles could be applied to create analogs of the parent molecule with potentially improved activity, selectivity, or pharmacokinetic properties. This process relies heavily on the insights gained from methods like QM calculations and molecular docking to guide the chemical modifications. As with the other computational approaches, there is a lack of specific research literature detailing the use of this compound in in silico screening or as a scaffold for the rational design of new analogs.

Applications in Specialized Academic Research Disciplines Non Clinical Focus

Chemical Biology and Medicinal Chemistry Research (as Research Tools and Scaffolds)

The rigid, three-dimensional structure of the cyclopropane (B1198618) ring makes 1-(Carboxymethyl)cyclopropanecarboxylic acid and its derivatives valuable tools in chemical biology and medicinal chemistry. This scaffold offers a constrained conformation that can be exploited for designing molecules with high specificity for biological targets.

The cyclopropane scaffold is a key feature in the design of various enzyme inhibitors. Derivatives of cyclopropanecarboxylic acid serve as structural analogs of natural substrates, allowing them to interact with enzyme active sites and elucidate mechanistic pathways or inhibit catalytic activity.

For instance, cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) have been identified as structural analogues of 1-aminocyclopropane-1-carboxylic acid (ACC), the precursor to ethylene (B1197577) in plants. ffhdj.comnih.gov This structural mimicry allows them to act as inhibitors of ACC oxidase (ACO), the enzyme responsible for the final step in ethylene biosynthesis. ffhdj.comnih.gov The study of such inhibitors provides valuable insights into the enzyme's mechanism and active site topography.

In a different context, more complex derivatives incorporating the cyclopropanecarboxylic acid motif have been developed as inhibitors of leukotriene C4 synthase, an enzyme involved in inflammatory pathways. google.com The rigid cyclopropane unit helps to orient the pharmacophoric groups in a precise geometry required for binding to the enzyme.

Table 1: Examples of Cyclopropanecarboxylic Acid Derivatives as Enzyme Inhibitors

| Compound Name | Target Enzyme | Research Application |

|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid (CDA) | ACC Oxidase (ACO) | Mechanistic studies of ethylene biosynthesis nih.gov |

| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | ACC Oxidase (ACO) | Studying inhibition kinetics of ethylene production ffhdj.comnih.gov |

The 1-(carboxymethyl)cyclopropane-1-carboxylic acid structure is considered a versatile small molecule scaffold. biosynth.com In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds for screening against biological targets like receptors. The constrained nature of the cyclopropane ring reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific receptor subtype.

This principle is applied in the development of ligands for various receptors. By modifying the substituents on the cyclopropane ring and the carboxylic acid groups, researchers can systematically explore the structure-activity relationship (SAR) to design potent and selective agonists or antagonists. For example, the dicarboxylic acid functionality allows for the introduction of diverse substituents to probe interactions with receptor binding pockets. While specific examples for this compound in receptor agonism/antagonism studies are not detailed in the provided sources, its utility as a scaffold is a recognized concept in chemical synthesis and drug design. mdpi.com

Xenobiotic metabolism involves the biochemical modification of foreign chemical substances by living organisms. wikipedia.org Research into the metabolic fate of compounds like cyclopropanecarboxylic acid (CPCA) reveals fundamental biochemical pathways. Studies have shown that conjugation with carnitine is a significant metabolic pathway for CPCA. nih.gov This finding suggests that carnitine may have a more general role in xenobiotic metabolism than previously appreciated. nih.govnih.gov

Investigating the metabolism of CPCA helps to understand the function of enzymes such as carnitine acetyltransferase, which is involved in its cleavage. nih.gov Such studies at a mechanistic level contribute to the broader knowledge of how organisms process and eliminate foreign compounds, a field with implications for toxicology and environmental science. wikipedia.orgmdpi.com

Agricultural Chemistry Research and Plant Physiology

In the realm of agricultural science, derivatives of cyclopropanecarboxylic acid are primarily investigated for their ability to influence plant growth and development, largely through the modulation of the plant hormone ethylene.

Ethylene is a key plant hormone that regulates a wide array of processes, including fruit ripening, senescence, and stress responses. nih.govfrontiersin.org Its biosynthesis is a well-characterized pathway where the enzyme ACC oxidase (ACO) catalyzes the final step: the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene. frontiersin.orgnih.gov

Several cyclopropanecarboxylic acid derivatives, due to their structural similarity to the natural substrate ACC, act as effective inhibitors of ACO. ffhdj.comnih.gov For example, cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) have demonstrated inhibitory effects on ethylene production in plant tissues. ffhdj.comnih.gov By blocking this final step, these compounds can effectively reduce ethylene levels, thereby delaying processes like fruit ripening and senescence. researchgate.net This inhibitory action makes them valuable research tools for studying the physiological roles of ethylene in plants. researchgate.net

Table 2: Research Findings on Ethylene Biosynthesis Inhibition

| Inhibitor | Plant/Tissue Studied | Key Finding |

|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid (CDA) | Lycopersicum esculentum (tomato) fruit discs | Inhibited wound-induced ethylene production ffhdj.comnih.gov |

| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | Lycopersicum esculentum (tomato) fruit discs; partially purified apple ACO | Demonstrated inhibitory effect on ethylene biosynthesis and allowed for determination of Ki values ffhdj.comnih.gov |

The ability to control ethylene biosynthesis is crucial for agricultural and horticultural applications. ffhdj.com The development of new, functionally substituted cyclopropane carboxylic acids is an active area of research aimed at creating innovative plant growth regulators. ffhdj.comffhdj.com By modifying the ethylene production cycle, these compounds can be used to preserve the quality of fruits and vegetables during storage and transport. ffhdj.com

Research focuses on synthesizing novel analogs of ACC to modulate ethylene biosynthesis. ffhdj.com For example, in-silico studies of compounds like (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid have shown promise, indicating a high affinity for the ACO enzyme. ffhdj.com Such computational approaches, combined with subsequent in-vitro and in-planta studies, pave the way for discovering new molecules that can regulate plant growth, development, and response to environmental cues by precisely controlling ethylene levels. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 1-(Carboxymethyl)cyclopropanecarboxylic acid is not publicly available, analysis of a closely related compound, cyclopropane-1,1-dicarboxylic acid, provides significant insight into the expected molecular geometry and intermolecular interactions.

In the solid state, molecules of this type are expected to form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. The cyclopropane (B1198618) ring enforces a rigid conformation with specific bond angles and lengths. The C-C bond lengths within the cyclopropane ring are typically around 1.51 Å, while the C-C bonds connecting the carboxyl groups to the ring are slightly shorter. The bond angles within the cyclopropane ring are constrained to approximately 60°, leading to significant ring strain. This technique would unambiguously determine these parameters and reveal the crystal packing arrangement.

Table 1: Representative Crystallographic Data for a Related Cyclopropane Dicarboxylic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.126 |

| b (Å) | 8.880 |

| c (Å) | 7.619 |

| β (°) | 96.36 |

| C-C (ring) (Å) | ~1.51 |

| C-COOH (Å) | ~1.49 |

| C=O (Å) | ~1.21 |

| C-O (Å) | ~1.31 |

Data derived from studies on cyclopropane-1,1-dicarboxylic acid.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The calculated exact mass of the neutral molecule (C₆H₈O₄) is 144.04226 Da. nih.gov HRMS analysis would verify this mass, typically by observing the protonated molecule [M+H]⁺ at m/z 145.04959 or the sodiated molecule [M+Na]⁺ at m/z 167.03168.

Electron ionization (EI) or collision-induced dissociation (CID) would reveal the compound's fragmentation pattern, which is crucial for structural confirmation. The fragmentation of dicarboxylic acids often involves characteristic losses. libretexts.orgcdnsciencepub.com For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH): [M - 17]⁺

Loss of water (-H₂O): [M - 18]⁺

Loss of a carboxyl group (-•COOH): [M - 45]⁺

Decarboxylation (-CO₂): [M - 44]⁺

Cleavage of the bond between the methylene (B1212753) group and the cyclopropane ring.

Table 2: Predicted HRMS Fragmentation for C₆H₈O₄

| Predicted m/z | Formula of Fragment | Description of Loss |

|---|---|---|

| 127.0395 | [C₆H₇O₃]⁺ | Loss of •OH |

| 126.0317 | [C₆H₆O₃]⁺• | Loss of H₂O |

| 99.0446 | [C₅H₇O₂]⁺ | Loss of •COOH |

| 85.0289 | [C₄H₅O₂]⁺ | Loss of •CH₂COOH |

Predicted m/z values are for the respective fragment ions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The four protons on the cyclopropane ring (CH₂) would appear as a complex multiplet in the upfield region (approximately 1.0-1.8 ppm), characteristic of strained ring systems. dtic.milchemicalbook.com The methylene protons (CH₂) of the carboxymethyl group would likely present as a sharp singlet around 2.5-3.0 ppm. The two acidic protons of the carboxylic acid groups would appear as a broad singlet far downfield, typically above 10 ppm, and its chemical shift would be sensitive to solvent and concentration. pressbooks.pub

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the chemically distinct carbon atoms. The quaternary cyclopropane carbon would be found around 25-35 ppm, while the two CH₂ carbons of the cyclopropane ring would resonate at a similar upfield chemical shift (15-25 ppm). chemicalbook.com The methylene carbon would be expected in the 35-45 ppm range. The two carboxyl carbons would appear significantly downfield, in the 170-180 ppm region. pressbooks.pub

2D NMR: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to definitively assign these signals. HSQC would correlate the proton signals with their directly attached carbon atoms. HMBC would reveal longer-range (2-3 bond) correlations, for example, connecting the methylene protons to the quaternary cyclopropane carbon and the carboxyl carbon, thus confirming the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1 | C(COOH)(CH₂COOH) | - | 25-35 |

| C2, C3 | CH₂ (ring) | 1.0-1.8 | 15-25 |

| C4 | CH₂ (methylene) | 2.5-3.0 | 35-45 |

| C5, C6 | COOH | >10 | 170-180 |

Predicted shifts are relative to TMS and may vary based on solvent and conditions.

Chromatographic Separations for Isomer Purity and Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for quantifying it in various matrices. Since the molecule is achiral, chiral chromatography for enantiomeric separation is not applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for purity analysis. chromatographyonline.com The compound can be separated using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous buffer (e.g., water with phosphoric or formic acid). sielc.com Detection is typically achieved using a UV detector at a low wavelength (~210 nm) or with a mass spectrometer (LC-MS).

Gas Chromatography (GC): Due to the low volatility and high polarity of dicarboxylic acids, direct analysis by GC is challenging. chromforum.orglmaleidykla.lt Therefore, a derivatization step is typically required to convert the carboxylic acid groups into more volatile esters (e.g., methyl or butyl esters) or silyl (B83357) ethers. nih.govnih.gov The resulting derivatives can then be readily separated on a nonpolar or medium-polarity capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 4: Example Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water with 0.1% H₃PO₄ | UV (210 nm) |

Vibrational Spectroscopy (IR, Raman) for Advanced Functional Group Analysis

Vibrational spectroscopy provides a characteristic fingerprint of the molecule by probing the vibrations of its chemical bonds. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features of the carboxylic acid groups. libretexts.org A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub The C=O stretching vibration will appear as a strong, sharp band around 1710 cm⁻¹ for the dimer. libretexts.org C-H stretching vibrations for the cyclopropane and methylene groups will be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. ias.ac.in While the O-H stretch is typically weak in Raman spectra, the C=O stretch will be present, though generally weaker than in the IR spectrum. The spectrum will show prominent peaks corresponding to the C-C stretching of the cyclopropane ring and the C-H bending and stretching modes, which are often strong in Raman scattering. aip.org

Table 5: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H stretch (dimer) | -COOH | 2500-3300 (broad) | IR |

| C-H stretch | Cyclopropane, CH₂ | 2850-3050 | IR, Raman |

| C=O stretch (dimer) | -COOH | ~1710 | IR (strong), Raman (medium) |

| C-O stretch / O-H bend | -COOH | 1200-1450 | IR, Raman |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cyclopropane-1,1-dicarboxylic acid |

| Cyclopropanecarboxylic acid |

| 1-methylcyclopropane-1-carboxylic acid |

| cis-1,2-Cyclopropane dicarboxylic acid |

| Acetonitrile |

| Methanol |

| Formic acid |

Future Research Directions and Uncharted Avenues for 1 Carboxymethyl Cyclopropanecarboxylic Acid

Innovations in Green Chemistry and Sustainable Synthetic Methodologies for Cyclopropane (B1198618) Derivatives

The synthesis of cyclopropane derivatives, including 1-(carboxymethyl)cyclopropanecarboxylic acid, is evolving to meet the modern demands of sustainable and green chemistry. Future research will likely focus on moving away from traditional methods that may involve hazardous reagents or produce significant waste, towards more environmentally benign and efficient processes.

Key areas for innovation include:

Visible Light-Mediated Cyclopropanation : This has emerged as a promising and sustainable strategy for constructing cyclopropane rings. researchgate.net These reactions often proceed under mild conditions, reducing energy consumption and minimizing waste.

Mechanochemistry : The use of solvent-free mechanochemical protocols, such as ball milling, is a growing area in green synthesis. This approach aligns with several principles of green chemistry by reducing solvent use and can lead to higher atom economy. researchgate.netiipseries.org

Biocatalysis : Employing enzymes to catalyze cyclopropanation offers high selectivity and avoids the need for chiral ligands and expensive transition-metal catalysts. nih.gov This chemoenzymatic approach can generate diverse and enantiopure cyclopropane building blocks, reducing waste in the form of organic solvents and undesired isomers. nih.gov

Organocatalysis : The development of novel organocatalytic methods that take advantage of the reactivity of strained carbocyclic systems like cyclopropanes presents a significant opportunity. phd-sdc.it Using simple, inexpensive, and readily available catalysts such as NaOH for cycloaddition reactions represents a green and economically viable route to complex functional molecules. frontiersin.org

Future methodologies will aim to improve metrics like E-factor (mass ratio of waste to product) and atom efficiency (ratio of the molecular weight of the product to that of all reactants), which are crucial for assessing the environmental impact of a chemical process. iipseries.org

Exploration of Untapped Biological Targets and Pathways for Novel Mechanistic Understanding

While derivatives of cyclopropanecarboxylic acid are known for their role as inhibitors of ethylene (B1197577) biosynthesis in plants, a vast potential for new biological applications remains unexplored. ffhdj.com The unique conformation and reactivity conferred by the three-membered ring make these compounds intriguing candidates for interacting with a variety of biological targets. unl.pt

Future research should venture into the following areas:

Neurochemical Applications : Simple 2-substituted 1-aminocyclopropanecarboxylic acids (ACCs) have been identified as potent and selective ligands for the glycine (B1666218) modulation site of the N-methyl-D-aspartate (NMDA) receptor, indicating their potential in neurochemical studies. unl.pt Further derivatization of the this compound scaffold could yield novel modulators of neurotransmitter systems. For instance, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has already been evaluated as potential antidepressants. nih.gov

Antimicrobial and Antitumor Activity : Natural and synthetic cyclopropanes exhibit a wide spectrum of biological activities, including antimicrobial, antibiotic, and antitumor properties. unl.pt The mechanisms behind these activities are diverse and warrant deeper investigation. For example, the cyclopropyl (B3062369) group can be strongly electrophilic in certain contexts, allowing it to react with biological nucleophiles like amino acids and nucleotides, potentially forming covalent adducts with DNA. unl.pt

Enzyme Inhibition : The strained ring of cyclopropane derivatives can be exploited to design novel enzyme inhibitors. For example, cyclopropanecarboxylic acid itself is considered a primary metabolite and exists in organisms from bacteria to humans, suggesting it can interact with various metabolic pathways. Exploring its effect on a wider range of enzymes beyond those involved in plant hormone synthesis could reveal new therapeutic targets.

A summary of potential biological activities for cyclopropane derivatives is presented below.

| Biological Activity | Potential Target/Mechanism | Reference |

| Plant Growth Regulation | Inhibition of ethylene biosynthesis | ffhdj.com |

| Neurotransmission | Ligand for NMDA receptor glycine site | unl.pt |

| Antidepressant | Modulation of neurotransmitter systems | nih.gov |

| Antimicrobial/Antitumor | Covalent modification of DNA and proteins | unl.pt |

| General Enzyme Inhibition | Interaction with metabolic pathways | unl.pt |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis by enabling the rapid analysis of vast chemical spaces and the prediction of molecular properties. mdpi.comijpsjournal.com For a molecule like this compound, these computational tools can accelerate the design of new derivatives with desired functionalities.

Future applications of AI and ML in this context include:

De Novo Molecular Design : Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures from scratch. mdpi.comijpsjournal.comnih.gov These models could design new cyclopropane-containing compounds optimized for specific properties, such as binding affinity to a particular biological target or improved synthetic accessibility.

Property Prediction : Deep neural networks can predict a wide range of molecular properties, including bioactivity, toxicity, and physicochemical characteristics, before a compound is ever synthesized. ijpsjournal.com This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Reaction Prediction and Synthesis Planning : AI can assist in planning more efficient and sustainable synthetic routes. By analyzing vast databases of chemical reactions, ML models can predict the outcomes of potential reactions and suggest optimal conditions, aligning with the goals of green chemistry.

Active Learning : In medicinal chemistry, where data sets can be relatively small, active learning approaches can be particularly valuable. nih.gov These methods intelligently select the most informative experiments to perform next, creating a self-improving "lab-in-a-loop" that refines predictive models with real-world experimental data. mdpi.com

The integration of AI represents a paradigm shift from traditional, often serendipitous discovery to a more directed and efficient design process. ijpsjournal.com

Mechanistic Studies of Biocatalytic Transformations Involving Cyclopropane Carboxylic Acids

Biocatalysis offers a powerful and sustainable approach for chemical synthesis, characterized by high selectivity and mild reaction conditions. nih.gov Understanding the mechanisms of enzymes that can act on or form cyclopropane rings is a critical frontier for future research.

Key avenues for mechanistic exploration include:

Engineered Biocatalysts : Research into engineering novel enzymes for non-natural reactions is a promising area. For example, heme proteins have been engineered to catalyze carbene transfer to produce cyclopropylboronates with high stereoselectivity. nih.gov Understanding how the enzyme's active site controls the trajectory of reactive intermediates is crucial for designing catalysts with improved efficiency and selectivity.

Enzymatic Ring-Opening and Functionalization : While the focus is often on forming the cyclopropane ring, enzymes that can selectively open or functionalize the ring are also of great interest. The inherent strain of the cyclopropane ring makes it susceptible to cleavage, and enzymes could be evolved to harness this reactivity for synthetic purposes.

Carboxylic Acid Reductases (CARs) : CARs are enzymes that reduce carboxylic acids to aldehydes, a challenging transformation in organic chemistry. researchgate.nettudelft.nl Studying the interaction of CARs with dicarboxylic acids like this compound could pave the way for new biosynthetic routes. Mechanistic studies would need to elucidate how the enzyme accommodates the strained ring and selectively reduces one or both of the carboxyl groups. These studies could involve a combination of biochemical assays, structural biology, and computational modeling to map the catalytic cycle. nih.gov

Investigating these enzymatic mechanisms will not only expand the biocatalytic toolbox but also provide deeper insights into the fundamental principles of enzyme catalysis on strained molecular architectures.

Q & A

Q. How can researchers achieve regioselective functionalization of this compound without ring opening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.